The Enigmatic Role of C26 Ceramide in Cellular Signaling: An In-depth Technical Guide
The Enigmatic Role of C26 Ceramide in Cellular Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Ceramides, a class of sphingolipids, have transcended their role as mere structural components of cellular membranes to become recognized as critical bioactive lipids involved in a panoply of cellular signaling pathways. The biological function of ceramides is intricately tied to the length of their N-acyl chains, with ultra-long-chain species such as C26 ceramide exhibiting unique properties and tissue-specific functions. This technical guide provides a comprehensive exploration of C26 ceramide, from its biosynthesis and metabolism to its established and putative roles in cellular signaling. We delve into the specific functions of C26 ceramide in apoptosis, autophagy, and cellular senescence, and discuss its impact on key signaling nodes. This guide also offers detailed experimental protocols and advanced analytical techniques for the robust investigation of C26 ceramide, aiming to equip researchers with the knowledge and tools necessary to unravel the complexities of this enigmatic lipid messenger.
Introduction: The Significance of Acyl Chain Length in Ceramide Biology
Ceramides are central intermediates in sphingolipid metabolism, composed of a sphingoid base linked to a fatty acid via an amide bond. The diversity of ceramide species, arising from variations in both the sphingoid base and the acyl chain, underpins their functional specificity in cellular processes.[1] Acyl chain length, in particular, is a critical determinant of a ceramide's biophysical properties and its ability to interact with other lipids and proteins, thereby influencing membrane structure and signal transduction.[2]
Ceramides are broadly categorized based on their acyl chain length:
-
Short-chain ceramides (C2-C8): Often used experimentally due to their cell permeability.
-
Long-chain ceramides (C12-C20): The most abundant species in many cell types.
-
Very-long-chain ceramides (VLC-Cers; C22-C24): Enriched in specific tissues and implicated in various cellular processes.
-
Ultra-long-chain ceramides (ULC-Cers; ≥C26): Possess unique biophysical properties and are crucial for specialized functions in tissues like the skin and testes.[3][4]
This guide will focus on C26 ceramide , an ultra-long-chain species whose specific roles in cellular signaling are beginning to be unraveled, moving beyond its well-established structural functions.
Metabolism of C26 Ceramide: The Central Role of Ceramide Synthase 3 (CerS3)
The synthesis of ceramides with specific acyl chain lengths is catalyzed by a family of six ceramide synthases (CerS1-6) in mammals, each exhibiting a distinct substrate preference for fatty acyl-CoAs.[5]
C26 ceramide biosynthesis is primarily catalyzed by Ceramide Synthase 3 (CerS3). [3][6][7]
-
Substrate Specificity: CerS3 displays a high degree of specificity for ultra-long-chain fatty acyl-CoAs, particularly C26 and longer.[3][6]
-
Tissue Distribution: CerS3 expression is highly restricted, with the highest levels found in the skin (epidermis) and testes .[3][8] This restricted expression pattern underscores the specialized roles of C26 ceramide in these tissues.
-
Subcellular Localization: Like other CerS enzymes, CerS3 is an integral membrane protein of the endoplasmic reticulum (ER).[8]
The de novo synthesis of C26 ceramide begins with the condensation of serine and palmitoyl-CoA to form 3-ketosphinganine, which is then reduced to dihydrosphingosine. CerS3 subsequently acylates dihydrosphingosine with a C26 fatty acyl-CoA to produce C26-dihydroceramide. Finally, the introduction of a double bond by dihydroceramide desaturase 1 (DES1) yields C26 ceramide.
Caption: De novo synthesis pathway of C26 ceramide.
C26 Ceramide in Cellular Signaling: Beyond Structural Roles
While the structural importance of C26 ceramide in the epidermal barrier and spermatogenesis is well-documented, its direct involvement in intracellular signaling pathways is an emerging area of research.[3][9][10] Much of our understanding of ceramide signaling is derived from studies using short-chain, cell-permeable ceramides or from the overexpression of other CerS enzymes. However, the unique biophysical properties of ULC-Cers suggest they may have distinct signaling functions.
Apoptosis
Ceramides are generally considered pro-apoptotic lipids, and their accumulation is a hallmark of apoptosis induced by various stimuli.[11][12] The mechanisms of ceramide-induced apoptosis are multifaceted and often converge on the mitochondria.[13]
Potential Roles of C26 Ceramide in Apoptosis:
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Ceramides can form channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.[14] The long, saturated acyl chain of C26 ceramide could favor the formation of stable, rigid membrane domains, potentially influencing the assembly of these channels.
-
Regulation of Bcl-2 Family Proteins: Ceramides can modulate the activity of pro- and anti-apoptotic Bcl-2 family proteins.[11] It is plausible that C26 ceramide, by altering membrane fluidity and organization, could influence the localization and oligomerization of proteins like Bax and Bak.
-
Interaction with Signaling Proteins: Ceramides are known to interact with and modulate the activity of various kinases and phosphatases involved in apoptosis. While direct interactions of C26 ceramide with these proteins have not been extensively studied, the general mechanisms provide a framework for future investigation.
Caption: Putative role of C26 ceramide in apoptosis.
Autophagy
The role of ceramide in autophagy is complex, with evidence supporting both pro-survival and pro-death functions.[15][16] Ceramide can induce autophagy by inhibiting the Akt/mTORC1 pathway and by promoting the dissociation of the Beclin 1-Bcl-2 complex.[1]
Potential Roles of C26 Ceramide in Autophagy:
-
Regulation of Autophagic Flux: The synthesis of long-chain ceramides has been shown to be necessary for the progression of autophagy.[1][17] C26 ceramide, with its ability to induce significant changes in membrane curvature and rigidity, could play a role in the formation and maturation of autophagosomes.
-
Lethal Mitophagy: Specific ceramide species, such as C18-ceramide, have been shown to induce lethal mitophagy by directly binding to LC3-II on the mitochondrial membrane.[18] Whether C26 ceramide can perform a similar function is an open question, but its potential to alter mitochondrial membrane properties makes it a candidate for modulating this process.[19]
Caption: Potential modulation of autophagy by C26 ceramide.
Cellular Senescence
Cellular senescence is a state of irreversible cell cycle arrest that is implicated in aging and age-related diseases. An accumulation of ceramides has been observed in senescent cells.[13][20][21]
Potential Roles of C26 Ceramide in Senescence:
-
Induction of Cell Cycle Arrest: Ceramides can induce a senescent-like phenotype by inhibiting DNA synthesis and promoting the dephosphorylation of the retinoblastoma protein (Rb).[5][21] The specific contribution of C26 ceramide to this process is not yet defined, but alterations in its metabolism could influence the onset of senescence.
-
Modulation of Senescence-Associated Signaling Pathways: The p53/p21 and p16/Rb pathways are key regulators of senescence. Ceramides can influence these pathways, although the direct role of C26 ceramide remains to be elucidated.[5][22]
Key Molecular Targets and Mechanisms
The signaling functions of ceramides are mediated through their interaction with specific proteins and their ability to alter the biophysical properties of cellular membranes.
Protein Phosphatase 2A (PP2A)
PP2A is a major serine/threonine phosphatase that is activated by ceramides.[2][18][23] This activation is stereospecific and dependent on the acyl chain length.[2][23]
-
Mechanism of Activation: Ceramide can directly bind to and activate the PP2A holoenzyme, or it can displace endogenous inhibitors, such as I2PP2A (SET), leading to PP2A activation.[18][19]
-
Downstream Effects: Activated PP2A can dephosphorylate and inactivate pro-survival kinases like Akt, thereby promoting apoptosis and inhibiting cell proliferation.[8][19]
Protein Kinase C (PKC)
The interaction between ceramides and PKC is complex and isoform-specific.[3][6][24] While short-chain ceramides can activate certain PKC isoforms, long-chain ceramides have been shown to have no effect or even be inhibitory.[3][24][25] The influence of C26 ceramide on PKC activity is currently unknown.
Lipid Rafts and Membrane Platforms
Ceramides can induce the formation of ceramide-rich platforms within cellular membranes.[26][27][28] These platforms can serve as signaling hubs by recruiting or excluding specific proteins.
-
Formation of Ceramide-Rich Domains: The long, saturated acyl chain of C26 ceramide would favor the formation of highly ordered, gel-like domains within the more fluid membrane.[27]
-
Modulation of Receptor Signaling: The clustering of death receptors like Fas within ceramide-rich platforms is thought to be a critical step in the initiation of apoptosis.[29]
Experimental Methodologies for Studying C26 Ceramide Function
Investigating the specific functions of C26 ceramide requires a combination of molecular, cellular, and analytical techniques.
Modulation of C26 Ceramide Levels
Table 1: Methods for Modulating Cellular C26 Ceramide Levels
| Method | Description | Advantages | Disadvantages |
| siRNA-mediated knockdown of CerS3 | Reduces the expression of the primary enzyme responsible for C26 ceramide synthesis.[30][31] | High specificity for depleting C26 and other ULC-Cers. | Potential for off-target effects and compensatory upregulation of other CerS enzymes.[30] |
| Exogenous C26 ceramide treatment | Directly introduces C26 ceramide to cells. | Allows for dose- and time-dependent studies of C26 ceramide effects. | Poor water solubility requires the use of solvents or carriers (e.g., BSA), which can have their own cellular effects.[9] |
| Overexpression of CerS3 | Increases the cellular capacity to synthesize C26 ceramide. | Useful for gain-of-function studies. | May lead to non-physiological levels and distribution of C26 ceramide. |
Detailed Experimental Protocols
Protocol 1: siRNA-Mediated Knockdown of CerS3 in Cultured Cells
-
Cell Seeding: Plate cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute CerS3-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: Dilute a suitable lipid-based transfection reagent in serum-free medium and incubate for 5 minutes at room temperature.
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis: Harvest the cells for downstream analysis, such as qPCR or Western blotting to confirm knockdown efficiency, and lipidomics to quantify changes in C26 ceramide levels.
Caption: Workflow for siRNA-mediated knockdown of CerS3.
Protocol 2: Preparation and Delivery of Exogenous C26 Ceramide
-
Stock Solution Preparation: Dissolve C26 ceramide in ethanol or a mixture of chloroform and methanol to create a high-concentration stock solution. Gentle warming and sonication may be required.[9]
-
Complexation with Bovine Serum Albumin (BSA):
-
Prepare a solution of fatty acid-free BSA in serum-free medium or PBS.
-
Slowly add the C26 ceramide stock solution to the BSA solution while vortexing to facilitate the formation of a ceramide-BSA complex. A molar ratio of 2:1 (ceramide:BSA) is often used.[9]
-
-
Cell Treatment: Add the ceramide-BSA complex to the cell culture medium to achieve the desired final concentration of C26 ceramide. The final concentration of the solvent should be kept to a minimum (e.g., <0.5% for ethanol).
-
Incubation and Analysis: Incubate the cells for the desired time period before harvesting for analysis of cellular responses.
Quantification of C26 Ceramide
Accurate quantification of C26 ceramide is crucial for understanding its cellular function.
Table 2: Analytical Techniques for C26 Ceramide Quantification
| Technique | Principle | Advantages | Disadvantages |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of lipids by liquid chromatography followed by detection and quantification based on mass-to-charge ratio.[29][32] | High sensitivity, specificity, and ability to quantify multiple ceramide species simultaneously. | Requires specialized equipment and expertise. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile derivatives of ceramides by gas chromatography followed by mass spectrometric detection.[32] | Good for analyzing fatty acid composition. | Requires derivatization, which can be time-consuming. |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a solid support followed by visualization with staining reagents.[32] | Simple and inexpensive. | Low sensitivity and not suitable for accurate quantification. |
Future Directions and Therapeutic Implications
The study of C26 ceramide and its role in cellular signaling is a burgeoning field with significant potential for therapeutic advancements.
-
Elucidating Specific Signaling Pathways: A key area for future research is the identification of the direct protein interaction partners of C26 ceramide and the downstream signaling cascades it initiates.
-
Role in Disease: Given its restricted expression, dysregulation of C26 ceramide metabolism is likely to be involved in the pathophysiology of skin diseases and male infertility.[3][10][33] Further investigation into these links could reveal novel therapeutic targets.
-
Drug Development: The development of specific inhibitors or activators of CerS3 could provide a means to modulate C26 ceramide levels for therapeutic benefit.
Conclusion
C26 ceramide is an ultra-long-chain sphingolipid with critical structural roles and emerging functions in cellular signaling. Primarily synthesized by CerS3, its tissue-specific expression points to specialized functions that are still being uncovered. While much of our understanding of ceramide signaling is based on shorter-chain species, the unique biophysical properties of C26 ceramide suggest it may play distinct roles in processes such as apoptosis, autophagy, and senescence. The continued development and application of advanced experimental and analytical techniques will be crucial for fully elucidating the enigmatic functions of this important lipid messenger and for harnessing its therapeutic potential.
References
-
Ceramide synthase 3. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]
-
CERS3 Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. Retrieved January 10, 2026, from [Link]
- Slade, A. J., & Nicolaou, A. (2019). Lipidomic and transcriptional analysis of the linoleoyl-omega-hydroxyceramide biosynthetic pathway in human psoriatic lesions. Journal of Lipid Research, 60(11), 1849–1860.
- Gomez-Larrauri, A., & Obeid, L. M. (2019). Advances in determining signaling mechanisms of ceramide and role in disease. The Journal of Lipid Research, 60(5), 913–918.
- Sentelle, R. D., & Obeid, L. M. (2013). Ceramide induced mitophagy and tumor suppression. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1831(10), 1526–1533.
- Limar, S., et al. (2023). Analysis of the interaction of proteins and ceramides.
- Pabbisetty, C., et al. (2016). Targeted lipidomics reveals a novel role for glucosylceramides in glucose response. The Journal of Lipid Research, 57(11), 2053–2064.
- Masukawa, Y., et al. (2019). Whole picture of human stratum corneum ceramides, including the chain-length diversity of long-chain bases. Journal of Lipid Research, 60(11), 1861–1871.
- Mullen, T. D., & Obeid, L. M. (2012). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(8), 1148–1157.
- D'Arcangelo, J. G., et al. (2016). Ceramide targets autophagosomes to mitochondria and induces lethal mitophagy.
-
UniProtKB - Q8N5B7 (CERS3_HUMAN). (2011, February 8). UniProt. Retrieved January 10, 2026, from [Link]
- Kasumov, T., et al. (2010). Quantification of ceramide species in biological samples by liquid chromatography-electrospray tandem mass spectrometry. Analytical Biochemistry, 401(1), 154–161.
- Tan, Q., et al. (2015). Autophagy Paradox and Ceramide. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1851(9), 1162–1173.
-
Cyberlipid. (n.d.). Quantification of ceramides. Retrieved January 10, 2026, from [Link]
- Eckl, K. M., et al. (2013). Synthesis and activity of ceramide synthase 3 (CerS3).
- Venable, M. E., et al. (1999). Shift in sphingolipid metabolism leads to an accumulation of ceramide in senescence. Mechanisms of Ageing and Development, 107(2), 155–169.
-
The K Beauty Science. (2021, March 17). Skin Barrier and Ceramide. Retrieved January 10, 2026, from [Link]
- Summers, S. A. (2020). Ceramide Synthases Are Attractive Drug Targets for Treating Metabolic Diseases. Frontiers in Endocrinology, 11, 555.
- Ogretmen, B. (2018). Role of ceramide in regulation of apoptosis via different mechanisms.
- Al-Jofaifar, A., & Pitson, S. M. (2021). Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells. Molecules, 26(11), 3169.
- Hernandez-Corbacho, M. J., et al. (2022). A simple, highly sensitive, and facile method to quantify ceramide at the plasma membrane. Journal of Lipid Research, 63(12), 100301.
- Tyan, S. H., et al. (2025). Deep sphingolipidomic and metabolomic analyses of ceramide synthase 2 null mice reveal complex pathway-specific effects. Journal of Lipid Research.
- Mullen, T. D., & Obeid, L. M. (2012). Ceramide and apoptosis: exploring the enigmatic connections between sphingolipid metabolism and programmed cell death. Anticancer Agents in Medicinal Chemistry, 12(4), 340–363.
- Bielawska, A., et al. (2001). Current methods for the identification and quantitation of ceramides: An overview. Analytical Biochemistry, 298(2), 129–141.
- Elojeimy, S., et al. (2021). Acid ceramidase promotes senescent cell survival. Aging, 13(11), 14843–14860.
- Rabionet, M., et al. (2014). Male Germ Cells Require Polyenoic Sphingolipids with Complex Glycosylation for Completion of Meiosis: A LINK TO CERAMIDE SYNTHASE-3. Journal of Biological Chemistry, 289(21), 14843–14856.
- Hasan, M. M., et al. (2021). Role of ceramide in controlling mitophagy and mitochondrial apoptosis.
- Feingold, K. R. (2019). The role of ceramides in the disruption of the cutaneous permeability barrier, a common manifestation of skin disorders.
- Trayssac, M., et al. (2018). Role of sphingolipids in senescence: implication in aging and age-related diseases. The Journals of Gerontology: Series A, 73(7), 868–879.
- Scarlatti, F., et al. (2008). Ceramide-induced autophagy: To junk or to protect cells?
-
Piskovatska, V. (2023, November 14). Lipidomics & Ceramide Analysis in Skin Research. YouTube. [Link]
- Al-Jassas, H., et al. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. Scientific Reports, 7(1), 6149.
- Subramanian, M., et al. (2018).
-
MetwareBio. (n.d.). Ceramide Metabolism: A Key Pathway in Lipid Signaling and Human Disease. Retrieved January 10, 2026, from [Link]
- Kim, M., et al. (2021). Changes in skin barrier function and SC ceramide content in patients with atopic dermatitis after dupilumab treatment.
- Subramanian, M., et al. (2018).
- Al-Jassas, H., et al. (2017). C26-Ceramide as highly sensitive biomarker for the diagnosis of Farber Disease. Scientific Reports, 7(1), 6149.
- Tumanov, S., & Gault, C. R. (2024). Skin Lipid Barrier: Structure, Function and Metabolism. Cells, 13(17), 1469.
- Mukhopadhyay, A., et al. (2008). Direct Interaction Between the Inhibitor 2 and Ceramide via Sphingolipid-Protein Binding Is Involved in the Regulation of Protein Phosphatase 2A Activity and Signaling. The Journal of Biological Chemistry, 283(47), 32523–32532.
- Mukhopadhyay, A., et al. (2009). Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling. The Journal of Biological Chemistry, 284(11), 7017–7026.
- Sabbah, M., et al. (2016). Sphingolipids and Male Reproductive Health: A Narrative Review of Their Roles in Spermatogenesis, Fertility, and Dysfunction. Reproductive Sciences, 23(7), 846–857.
- Hannun, Y. A. (1994). The role of ceramide in cell signaling. Science, 263(5146), 500–502.
- Chang, W. T., et al. (2019). C2-Ceramide-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p53-Dependent Cell Death. International Journal of Molecular Sciences, 20(17), 4292.
- Jennemann, R., et al. (2012). Loss of ceramide synthase 3 causes lethal skin barrier disruption. Human Molecular Genetics, 21(3), 586–608.
- Ogretmen, B., & Hannun, Y. A. (2018). Ceramide Signaling and p53 Pathways. Methods in Molecular Biology, 1742, 15–26.
- Law, B. A., et al. (2021). Selective Knockdown of Ceramide Synthases Reveals Opposite Roles of Different Ceramide Species in Cardiac Homeostasis. International Journal of Molecular Sciences, 22(11), 5949.
Sources
- 1. Reactome | TNFR1-mediated ceramide production [reactome.org]
- 2. Ceramide activates heterotrimeric protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ceramides modulate protein kinase C activity and perturb the structure of Phosphatidylcholine/Phosphatidylserine bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role for ceramide as an endogenous mediator of Fas-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C2-Ceramide-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p 53-Dependent Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ceramide recruits and activates protein kinase C zeta (PKC zeta) within structured membrane microdomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loss of ceramide synthase 3 causes lethal skin barrier disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of ceramide-induced activation of protein phosphatase 2A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Ceramide interaction with the respiratory chain of heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evidence against an early signalling role for ceramide in Fas-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tumor Necrosis Factor-α Induces Stress Fiber Formation through Ceramide Production: Role of Sphingosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. On the nature of ceramide-mitochondria interactions -- dissection using comprehensive mitochondrial phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ceramide Channels Increase the Permeability of the Mitochondrial Outer Membrane to Small Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Relationships of apoptotic signaling mediated by ceramide and TNF-alpha in U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Autophagy in the light of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regulation of PP2A by Sphingolipid Metabolism and Signaling [frontiersin.org]
- 19. Direct interaction between the inhibitor 2 and ceramide via sphingolipid-protein binding is involved in the regulation of protein phosphatase 2A activity and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ceramide induces apoptosis in neuroblastoma cell cultures resistant to CD95 (Fas/APO-1)-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. C2-Ceramide-Induced Rb-Dominant Senescence-Like Phenotype Leads to Human Breast Cancer MCF-7 Escape from p53-Dependent Cell Death [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Long chain ceramides activate protein phosphatase-1 and protein phosphatase-2A. Activation is stereospecific and regulated by phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Ceramides modulate protein kinase C activity and perturb the structure of Phosphatidylcholine/Phosphatidylserine bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Using yeast to uncover the regulation of protein kinase Cδ by ceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Lipid Raft Composition Modulates Sphingomyelinase Activity and Ceramide-Induced Membrane Physical Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Sphingolipids and lipid rafts: Novel concepts and methods of analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Ceramide-Domain Formation and Collapse in Lipid Rafts: Membrane Reorganization by an Apoptotic Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 30. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Selective knockdown of ceramide synthases reveals complex interregulation of sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Restoration of ceramide de novo synthesis by the synthetic retinoid ST1926 as it induces adult T-cell leukemia cell death - PMC [pmc.ncbi.nlm.nih.gov]
